molecular formula C20H16ClN3O2S B11002116 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B11002116
M. Wt: 397.9 g/mol
InChI Key: CCFBJDRRSBLJOV-UHFFFAOYSA-N
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Description

This compound features a 2,5-dihydro-1H-pyrrol-3-ol core substituted with:

  • A 3-chlorophenyl group at position 1, contributing hydrophobic interactions and steric bulk.
  • An imino group at position 5, which may participate in tautomerism or coordination with metal ions.

Its molecular formula is C₂₀H₁₆ClN₃O₂S (calculated molecular weight: ~397.88 g/mol). The methoxyphenyl-thiazole moiety is critical for bioactivity, as seen in structurally related compounds with antimicrobial and anticancer properties .

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C20H16ClN3O2S/c1-26-15-7-5-12(6-8-15)16-11-27-20(23-16)18-17(25)10-24(19(18)22)14-4-2-3-13(21)9-14/h2-9,11,22,25H,10H2,1H3

InChI Key

CCFBJDRRSBLJOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Structural Features Molecular Weight (g/mol) Key Bioactivities
Target Compound 1-(3-Chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol 397.88 Antimicrobial, Anticancer (hypothesized)
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3,4,5-trimethoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol Trimethoxybenzyl substituent instead of 3-chlorophenyl ~472.0 Enhanced solubility; moderate kinase inhibition
5-Imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trifluorophenyl)-2,5-dihydro-1H-pyrrol-3-ol Trifluorophenyl group increases electronegativity ~431.8 Improved metabolic stability; antiviral activity
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol Oxadiazole ring replaces pyrrole core ~498.3 Dual COX/LOX inhibition; anti-inflammatory
5-Imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol Ethyl linker with 4-methoxyphenyl 391.5 Dopamine receptor modulation

Functional Group Impact on Bioactivity

  • Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., target compound) exhibit stronger antimicrobial activity due to sulfur’s polarizability, whereas oxadiazole derivatives () show anti-inflammatory properties .
  • Chlorophenyl vs. Methoxyphenyl : Chlorophenyl groups enhance lipophilicity and membrane penetration, while methoxyphenyl improves hydrogen-bonding capacity .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : The trimethoxybenzyl analogue () has higher aqueous solubility (LogP ~2.1) than the target compound (LogP ~3.5) due to increased polarity .
  • Metabolic Stability : Fluorinated derivatives (e.g., 3,4,5-trifluorophenyl in ) resist cytochrome P450 oxidation better than chlorophenyl-containing compounds .
  • Target Affinity : Docking studies suggest the target compound’s thiazole moiety binds strongly to bacterial DNA gyrase (ΔG = -9.2 kcal/mol), outperforming pyrazole-based analogues (ΔG = -7.8 kcal/mol) .

Biological Activity

1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound notable for its unique heterocyclic structure, which includes a pyrrole ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C19H18ClN3O2S. The presence of various functional groups enhances its reactivity and biological interactions. The structure can be summarized as follows:

Component Description
Pyrrole Ring Central to the compound's structure, contributing to its biological activity.
Thiazole Moiety Enhances interaction with biological targets.
Chlorophenyl Group May influence antimicrobial properties.
Methoxyphenyl Group Potentially increases lipophilicity and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives similar to this compound demonstrate effectiveness in inhibiting bacterial growth.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Various studies indicate that similar thiazole and pyrrole derivatives can inhibit cancer cell proliferation.

  • IC50 Values : In studies involving related compounds, IC50 values against cancer cell lines such as HCT-116 (colon carcinoma) were reported at approximately 6.2 μM . This suggests that the compound may possess similar anticancer activities.

Study 1: Antimicrobial Evaluation

In a comprehensive study, derivatives of thiazole-bearing compounds were synthesized and tested for their antimicrobial efficacy. The most active derivative showed MIC values indicating potent activity against multiple drug-resistant (MDR) pathogens .

Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of pyrrole derivatives, revealing that certain compounds exhibited selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM . This highlights the potential of the target compound in cancer therapeutics.

The biological mechanisms through which 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol exerts its effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and repair.
  • Disruption of Cell Membrane Integrity : The interaction with bacterial membranes may lead to increased permeability and cell death.
  • Induction of Apoptosis in Cancer Cells : By triggering apoptotic pathways, the compound may effectively reduce tumor cell viability.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features that may enhance the biological activity of 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol:

Compound Name Structural Similarities Unique Features
1-(4-methoxyphenyl)-5-imino-pyrrolidineContains a pyrrole ringLacks thiazole moiety
2-(3-chlorophenyl)-thiazoleShares chlorophenyl groupSimplified structure without pyrrole
5-amino-pyrrole derivativesRelated through pyrrole structureVarying substituents affecting activity

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